molecular formula C15H14N2O B13639924 (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Cat. No.: B13639924
M. Wt: 238.28 g/mol
InChI Key: CXJSBDJEFFPWRT-NSHDSACASA-N
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Description

(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol is a chiral compound featuring a benzimidazole moiety attached to a phenyl ring, which is further connected to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the benzimidazole ring followed by its attachment to the phenyl ring and subsequent introduction of the ethan-1-ol group. One common method involves the Debus–Radziszewski imidazole synthesis, which uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . The reaction conditions are usually mild, and the process can be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.

    Phenyl derivatives: Compounds like 4-phenylethanol and 4-phenylbenzimidazole are structurally related.

Uniqueness

(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol is unique due to its specific chiral configuration and the combination of the benzimidazole and phenyl-ethanol moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(1S)-1-[4-(benzimidazol-1-yl)phenyl]ethanol

InChI

InChI=1S/C15H14N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-11,18H,1H3/t11-/m0/s1

InChI Key

CXJSBDJEFFPWRT-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O

Origin of Product

United States

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